benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate
Description
Benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate is a chiral ester derivative of α-hydroxy-β-keto acid, characterized by a benzyl ester group at the carboxylate position, a hydroxyl group at the (2S)-configured carbon, and a methyl substituent adjacent to the hydroxyl group. Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol. The compound’s stereochemistry and functional groups render it valuable in asymmetric synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and chiral ligands in catalysis .
Key structural features:
- Stereochemistry: The (2S) configuration at the hydroxyl-bearing carbon ensures enantioselective reactivity.
- Functional groups: A β-keto ester moiety (3-oxobutanoate) and a benzyl ester group enhance its electrophilicity and solubility in organic solvents.
- Applications: Used in enzymatic reactions (e.g., dehydrogenases; see ) and as a building block for complex molecules .
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C12H14O4/c1-9(13)12(2,15)11(14)16-8-10-6-4-3-5-7-10/h3-7,15H,8H2,1-2H3/t12-/m0/s1 |
InChI Key |
IUXHEAIAURXUEU-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)[C@@](C)(C(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(=O)C(C)(C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate can be achieved through several methods. One common approach involves the esterification of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the ester group can yield benzyl (2S)-2-hydroxy-2-methyl-3-hydroxybutanoate.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid.
Reduction: Benzyl (2S)-2-hydroxy-2-methyl-3-hydroxybutanoate.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating their activity and resulting in various physiological effects .
Comparison with Similar Compounds
(S)-2-Ethyl-2-Hydroxy-3-Oxobutanoate
Structure : Ethyl-substituted analog with a (2S)-hydroxy group and a β-keto ester.
Key Differences :
Methyl (2R,3S)-3-Hydroxy-2-Methylbutanoate
Structure : Methyl ester with (2R,3S) stereochemistry and a hydroxyl group at C3.
Key Differences :
Ethyl 2-(3-Methylbenzyl)-3-Oxobutanoate
Structure : Ethyl ester with a 3-methylbenzyl substituent at C2.
Key Differences :
- Substituent : The 3-methylbenzyl group introduces aromaticity and bulkiness, affecting solubility (logP likely higher than benzyl derivatives).
- Synthesis : Requires multi-step alkylation (e.g., via Grignard reactions), unlike the direct esterification used for the target compound .
- Availability : Discontinued commercial status suggests synthesis or stability challenges .
Benzyl (2S,3R)-2-Amino-3-(Benzyloxy)Butanoate
Structure: Benzyl ester with an amino group at C2 and a benzyloxy group at C3. Key Differences:
- Functional Groups: Amino group replaces the hydroxyl, enabling peptide coupling or metal coordination (N,O-bidentate directing group; see ).
- Reactivity : Less acidic than the target compound due to the absence of β-keto functionality.
Data Table: Structural and Functional Comparison
Biological Activity
Benzyl (2S)-2-hydroxy-2-methyl-3-oxobutanoate, also known as (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid phenylmethyl ester, is an organic compound with significant biological activity. This article provides a detailed overview of its biological properties, synthesis methods, and potential applications in pharmaceuticals.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol. Its structure features a hydroxyl group, a methyl group, and a ketone functional group, which contribute to its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Compounds derived from this ester have shown potential antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative organisms. For example, studies demonstrated enhanced antibacterial activity with certain derivatives showing inhibition zones comparable to conventional antibiotics.
- Anti-inflammatory Effects : The compound has been implicated in anti-inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory conditions.
- Role in Metabolic Pathways : As an intermediate in the synthesis of (S)-α-acetolactic acid, this compound plays a crucial role in amino acid biosynthesis, which is vital for various metabolic processes.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions. Common methods include:
- Multi-step Synthesis : This often involves protection-deprotection strategies to maintain functional group integrity throughout the synthesis process.
- Catalytic Reactions : Utilizing catalysts such as manganese acetate can enhance reaction yields and efficiency.
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
-
Antimicrobial Activity Study : A study conducted on various synthesized derivatives revealed that compounds containing tryptophan and phenylalanine exhibited significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 9 to 12 mm .
Compound Inhibition Zone (mm) Bacterial Strain Tryptophan Derivative 12 E. coli Phenylalanine Derivative 11 S. aureus Control Drug (Ciprofloxacin) 15 Various - Anti-inflammatory Research : Another study highlighted the compound's interaction with enzymes involved in inflammatory pathways, suggesting that it could serve as a lead compound for developing anti-inflammatory drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
